molecular formula C9H17N3O2 B1395750 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 1437312-18-9

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1395750
CAS No.: 1437312-18-9
M. Wt: 199.25 g/mol
InChI Key: AOARWVVNIVQVAA-UHFFFAOYSA-N
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Description

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C9H15N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the development of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurological pathways. The compound’s structure allows it to bind to active sites, altering enzyme activity and influencing biochemical processes. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

  • 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid
  • 1-tert-Butyl-5-oxopyrrolidine-3-carboxamide
  • 1-tert-Butyl-5-oxopyrrolidine-3-carboxylate

Uniqueness: 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing compounds with specific binding properties and biological activities.

Properties

IUPAC Name

1-tert-butyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-9(2,3)12-5-6(4-7(12)13)8(14)11-10/h6H,4-5,10H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARWVVNIVQVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156442
Record name 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-18-9
Record name 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-(1,1-dimethylethyl)-5-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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